molecular formula C9H19NO B13529472 2-Amino-1-cycloheptylethan-1-ol

2-Amino-1-cycloheptylethan-1-ol

Cat. No.: B13529472
M. Wt: 157.25 g/mol
InChI Key: HIFYHYAWZPDTFZ-UHFFFAOYSA-N
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Description

2-Amino-1-cycloheptylethan-1-ol is a primary amine-alcohol featuring a seven-membered cycloheptyl ring attached to a β-aminoethanol backbone. Its molecular formula is C₉H₁₉NO, with a calculated molecular weight of 157.25 g/mol. The compound’s cycloheptyl substituent distinguishes it from smaller cycloalkyl (e.g., cyclopentyl, cyclohexyl) or aromatic (e.g., phenyl, naphthyl) analogs. Potential applications may include pharmaceutical intermediates or chiral building blocks, though specific research data remain sparse.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-amino-1-cycloheptylethanol

InChI

InChI=1S/C9H19NO/c10-7-9(11)8-5-3-1-2-4-6-8/h8-9,11H,1-7,10H2

InChI Key

HIFYHYAWZPDTFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cycloheptylethan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with ethylene oxide in the presence of a base to form 2-cycloheptylethanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 2-Amino-1-cycloheptylethan-1-ol .

Industrial Production Methods

Industrial production of 2-Amino-1-cycloheptylethan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cycloheptylethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-1-cycloheptylethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cycloheptylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also act as a precursor to bioactive molecules, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 2-amino-1-cycloheptylethan-1-ol with key analogs based on substituent groups, molecular weight, and evidence-derived properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics
2-Amino-1-cycloheptylethan-1-ol Cycloheptyl C₉H₁₉NO 157.25 Aliphatic seven-membered ring; discontinued in commercial catalogs .
2-Amino-1-phenylethanol Phenyl C₈H₁₁NO 137.18 Aromatic substituent; used in labs but restricted from food contact .
(R)-2-Aminocyclohexanol Cyclohexyl C₆H₁₃NO 115.18 Six-membered cycloalkyl; listed in pharmaceutical catalogs .
(2R)-2-Amino-2-cyclopentylethan-1-ol Cyclopentyl C₇H₁₅NO 129.20 Five-membered cycloalkyl; supplier data available .
2-Aminoethanol (Ethanolamine) Ethyl C₂H₇NO 61.08 Simplest amino alcohol; widely used in surfactants and pH regulation .
Key Observations:
  • Cyclohexyl derivatives (e.g., (R)-2-Aminocyclohexanol) are more common in pharmaceutical intermediates, possibly due to better synthetic accessibility .
  • Aromatic vs. aliphatic analogs) . Cycloheptyl’s aliphatic nature may improve solubility in nonpolar solvents compared to phenyl derivatives.
  • Steric and Electronic Effects: Fluorinated analogs (e.g., 2-Amino-2-(2,5-difluorophenyl)ethanol, ) demonstrate how electron-withdrawing groups modulate amine basicity and reactivity. The cycloheptyl group, being electron-neutral, may retain higher nucleophilicity.

Research and Application Insights

  • Pharmaceutical Relevance: Compounds like (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol () highlight the importance of stereochemistry (R-configuration) in bioactive molecules. While 2-Amino-1-cycloheptylethan-1-ol’s stereochemical data are unspecified, its cycloheptyl group could influence receptor binding in drug candidates. The discontinued status of 2-Amino-1-cycloheptylethan-1-ol () suggests challenges in synthesis, stability, or efficacy compared to smaller-ring analogs.
  • Physical Properties: Molecular Weight Trends: Larger substituents (e.g., cycloheptyl vs. Melting/Boiling Points: Cycloheptyl’s reduced symmetry compared to cyclohexane may lower melting points, though experimental data are lacking.

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